

# physical and chemical properties of 2-(pyridin-2-yl)phenol

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## Compound of Interest

Compound Name: 2-(Pyridin-2-yl)phenol

Cat. No.: B1460011

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-(pyridin-2-yl)phenol**

## Foreword: A Molecule of Duality and Design

As a Senior Application Scientist, one comes to appreciate molecules not just for their static properties but for their dynamic potential. **2-(pyridin-2-yl)phenol**, also known as 2-(2-hydroxyphenyl)pyridine (HPP), is a prime example of such a molecule. It is, at its core, a study in duality. It possesses both a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen, creating a fascinating internal push-pull of electron density. This seemingly simple biphenyl-type architecture belies a rich and complex character, making it an exceptionally versatile building block for researchers in catalysis, materials science, and drug development. Its rigid, planar structure, locked in place by a strong intramolecular hydrogen bond, provides a pre-organized scaffold for metal chelation, a critical feature for designing efficient catalysts and functional materials. This guide moves beyond a simple datasheet to explore the causality behind its properties and the experimental logic that underpins its application.

## Synthesis: Forging the Carbon-Carbon Bond

The primary challenge in synthesizing **2-(pyridin-2-yl)phenol** is the construction of the C-C bond between the pyridine and phenol rings. While various methods exist, modern cross-coupling reactions offer the most efficient and versatile routes. The Suzuki-Miyaura coupling is particularly prevalent due to its functional group tolerance and generally high yields.

The logic behind this choice rests on the availability of starting materials and the robustness of the palladium catalyst system. The reaction couples an aryl boronic acid (or ester) with an aryl halide. In a typical approach, 2-bromopyridine is coupled with 2-methoxyphenylboronic acid. The methoxy group serves as a protected form of the phenol; its subsequent cleavage with a reagent like boron tribromide ( $\text{BBr}_3$ ) is a reliable and high-yielding final step.

## Experimental Protocol: Suzuki Coupling Route

This protocol is a representative synthesis adapted from methodologies described for similar cross-coupling reactions[1].

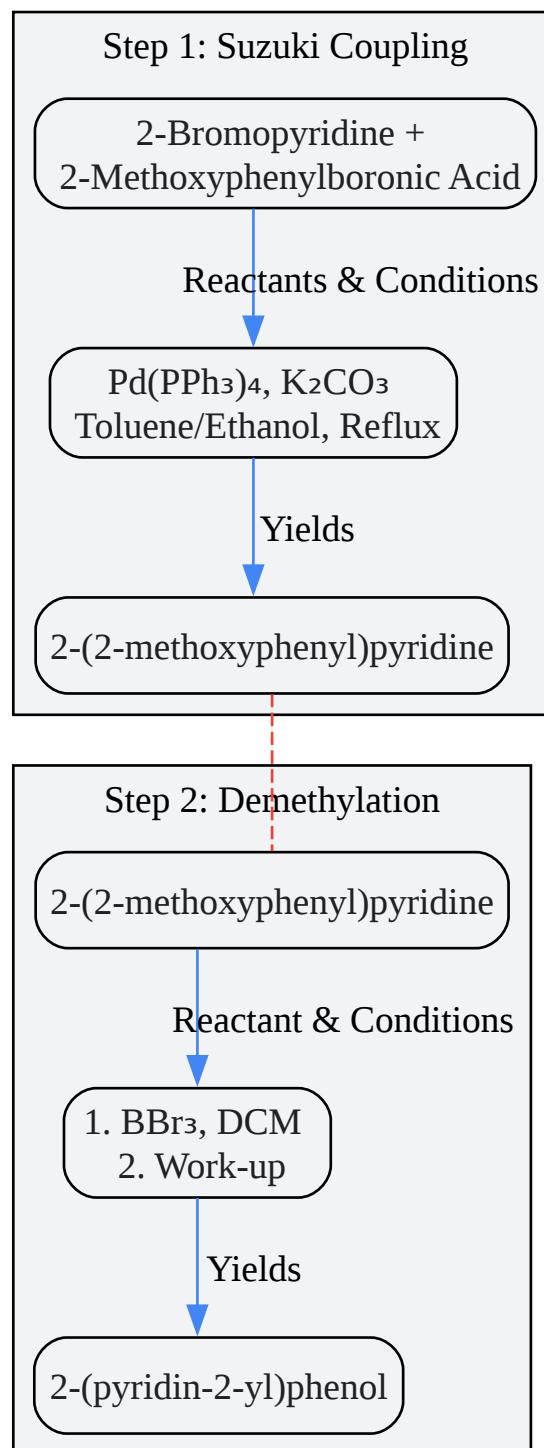
### Step 1: Suzuki-Miyaura Coupling to form 2-(2-methoxyphenyl)pyridine

- **Inert Atmosphere:** To a flame-dried 250 mL Schlenk flask, add 2-methoxyphenylboronic acid (1.52 g, 10 mmol, 1.0 equiv.), 2-bromopyridine (1.58 g, 10 mmol, 1.0 equiv.), and potassium carbonate (4.14 g, 30 mmol, 3.0 equiv.).
- **Catalyst Addition:** Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$  (231 mg, 0.2 mmol, 2 mol%).
- **Solvent Addition:** Add a degassed mixture of toluene (60 mL) and ethanol (15 mL).
- **Reaction:** Heat the mixture to reflux (approx. 90-95 °C) under argon for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction to room temperature. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 2-(2-methoxyphenyl)pyridine as a colorless oil.

### Step 2: Demethylation to form **2-(pyridin-2-yl)phenol**

- **Inert Atmosphere:** Dissolve the 2-(2-methoxyphenyl)pyridine (1.85 g, 10 mmol, 1.0 equiv.) from Step 1 in anhydrous dichloromethane (50 mL) in a flame-dried Schlenk flask under argon.

- Cooling: Cool the solution to 0 °C in an ice bath.
- Reagent Addition: Slowly add boron tribromide (BBr<sub>3</sub>) (1.0 M solution in dichloromethane, 12 mL, 12 mmol, 1.2 equiv.) dropwise over 20 minutes. A precipitate may form.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.
- Work-up: Extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford **2-(pyridin-2-yl)phenol** as a white to off-white solid.

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Caption: Synthetic workflow for **2-(pyridin-2-yl)phenol** via Suzuki coupling.

## Core Physical and Structural Properties

The physical properties of **2-(pyridin-2-yl)phenol** are summarized below. These values are fundamental for its handling, storage, and application in various experimental setups.

Property	Value	Source
CAS Number	33421-36-2	[2]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO	[3]
Molecular Weight	171.20 g/mol	[2]
Appearance	White to off-white crystalline solid	Supplier Data
Melting Point	68-72 °C	Supplier Data
Storage	2-8°C, Inert atmosphere	[2][3]

## Structural Insights: The Intramolecular Hydrogen Bond

While a single-crystal X-ray diffraction structure of the free ligand is not readily available in the published literature, extensive spectroscopic evidence and data from its metal complexes confirm a key structural feature: a strong intramolecular hydrogen bond between the phenolic proton and the nitrogen atom of the pyridine ring.

This O-H···N interaction is the dominant force governing the molecule's conformation. It enforces a high degree of planarity between the two aromatic rings, which is a crucial attribute for its function as a chelating ligand. This pre-organization minimizes the entropic penalty upon coordination to a metal ion, leading to thermodynamically stable metal complexes.

Caption: Planar structure enforced by an O-H···N hydrogen bond.

## Chemical and Spectroscopic Profile

The unique chemical nature of **2-(pyridin-2-yl)phenol** stems from the interplay between its acidic and basic centers.

## Acidity and Basicity (pKa)

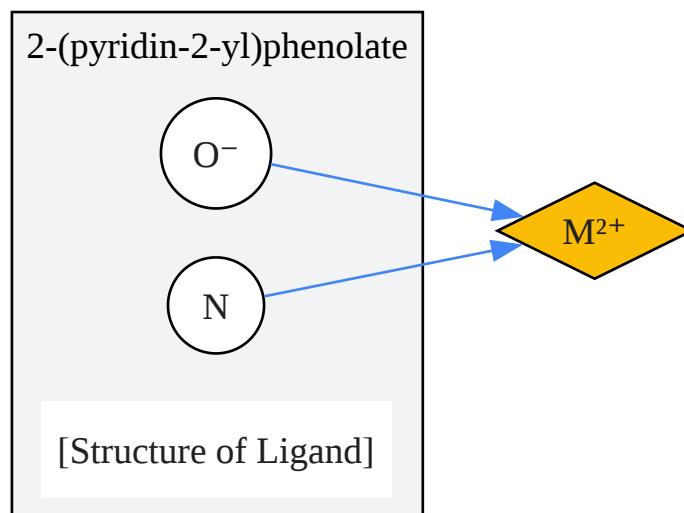
The molecule exhibits dual reactivity. The phenolic hydroxyl group is acidic, while the pyridine nitrogen is basic (a Lewis base).

Group	Function	Estimated pKa (in water)	Rationale
Phenolic -OH	Proton Donor	~9.5 - 10.0	Similar to phenol (pKa ~10), slightly more acidic due to the electron-withdrawing nature of the adjacent pyridine ring.
Pyridinium (N-H <sup>+</sup> )	Proton Acceptor	~4.8 - 5.2	Similar to the pyridinium ion (pKa ~5.2). The phenyl group has a minor electronic effect.

The intramolecular hydrogen bond thermodynamically stabilizes the neutral form, which can influence the apparent pKa values, particularly in non-polar solvents.

## Coordination Chemistry: A Bidentate N,O-Chelator

Upon deprotonation of the phenolic group, **2-(pyridin-2-yl)phenol** acts as a potent monoanionic, bidentate ligand. It coordinates to metal ions through the pyridine nitrogen and the phenolate oxygen, forming a highly stable five-membered chelate ring. This N,O-coordination motif is fundamental to its utility in catalysis and materials science[3]. It forms stable complexes with a wide range of transition metals, including Pd(II), Cu(II), Fe(III), and Al(III)[4][5].



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Caption: Bidentate N,O-chelation to a generic metal ion (M<sup>2+</sup>).

## Spectroscopic Characterization

The spectroscopic data provide a definitive fingerprint for the molecule, with features that confirm its key structural aspects.

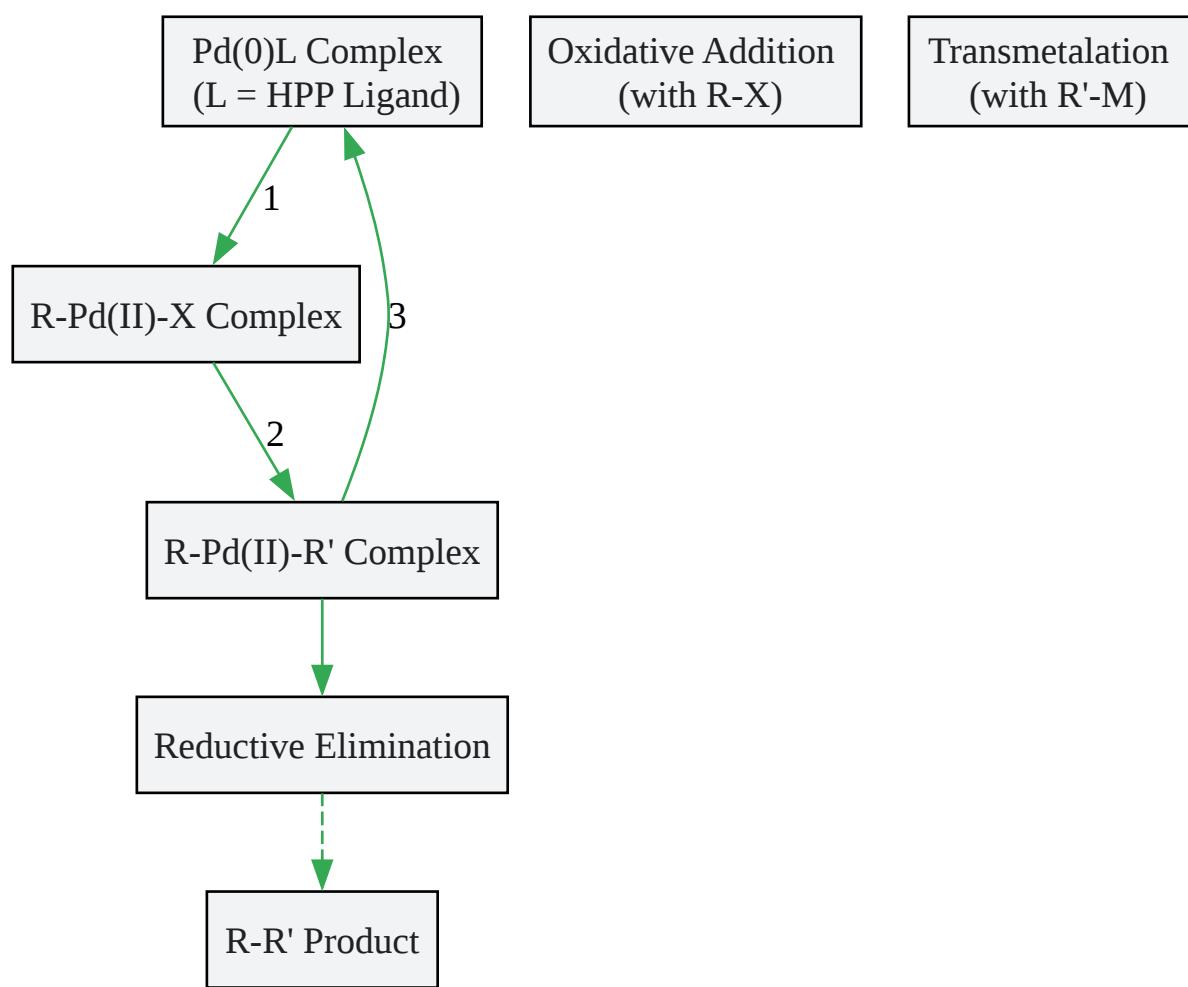
Technique	Wavenumber (cm <sup>-1</sup> ) / Chemical Shift (ppm)	Assignment & Interpretation
FT-IR	~3000-2500 (very broad)	O-H stretch. The extreme broadness is characteristic of a very strong intramolecular hydrogen bond[6].
	~1610, 1590, 1450	Aromatic C=C and C=N stretching vibrations.
<sup>1</sup> H NMR (Estimated in CDCl <sub>3</sub> )	~8.6-8.7 (d) ~7.0-8.0 (m)	Pyridine H6 (proton ortho to N), deshielded by the nitrogen lone pair. Remaining 7 aromatic protons, forming a complex multiplet pattern.
~13-14 (br s)	Phenolic OH. Very downfield and broad due to the strong H-bond; may not be observed in all conditions.	
<sup>13</sup> C NMR (Estimated in CDCl <sub>3</sub> )	~155-160 ~115-150	C2 (phenol ring, attached to O) and C2' (pyridine ring, attached to phenyl). Remaining 9 aromatic carbons.
UV-Vis	~250-280 nm, ~320-340 nm	π → π* transitions within the conjugated aromatic system. The exact λ <sub>max</sub> is solvent-dependent.

## Reactivity and Applications

The true value of **2-(pyridin-2-yl)phenol** lies in its application as a ligand and synthetic intermediate.

## Ligand in Homogeneous Catalysis

The rigid, planar N,O-chelate structure makes it an excellent "ancillary" or "spectator" ligand in transition metal catalysis. When bound to a metal like palladium, it stabilizes the catalytic center and modulates its electronic properties without typically participating directly in the bond-forming steps. This stability is crucial for catalyst longevity and efficiency in reactions like Suzuki-Miyaura and Heck cross-couplings[3].



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Caption: General catalytic cycle featuring a Pd-HPP complex.

## Functional Materials: OLEDs and Sensors

The conjugated  $\pi$ -system of **2-(pyridin-2-yl)phenol** and its derivatives makes them attractive for materials science. Metal complexes of this ligand, particularly with ions like  $\text{Be}^{2+}$ ,  $\text{Al}^{3+}$ , or

$Zn^{2+}$ , can exhibit strong fluorescence or phosphorescence. This property is exploited in the design of emissive layers for Organic Light-Emitting Diodes (OLEDs)[7][8].

Furthermore, the interaction of the ligand with specific metal ions can induce a significant change in its photophysical properties, such as a "turn-on" fluorescence response. This chelation-enhanced fluorescence (CHEF) effect is the basis for its use in highly sensitive and selective fluorescent sensors for detecting metal ions in biological or environmental samples[3] [9].

## Conclusion

**2-(pyridin-2-yl)phenol** is a molecule where structure dictates function with exceptional clarity. Its synthesis via cross-coupling is robust, and its properties are dominated by the intramolecular hydrogen bond that pre-organizes it for metal chelation. This N,O-bidentate scaffold provides the stability required for demanding catalytic applications while its conjugated electronic structure opens avenues in the world of advanced functional materials. For the researcher, scientist, or drug development professional, **2-(pyridin-2-yl)phenol** is not merely an intermediate but a foundational tool for innovation.

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